molecular formula C17H16BrClN2O4 B3854568 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide

Cat. No. B3854568
M. Wt: 427.7 g/mol
InChI Key: IVXMTPJXWLRJGS-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide, also known as BRACO-19, is a small molecule that has been studied for its potential therapeutic applications. It was initially developed as a compound that could inhibit the proliferation of cancer cells, but recent research has shown that it may have other uses as well. In

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of DNA replication and transcription. It has been shown to bind to the DNA helix and prevent the binding of transcription factors, which are necessary for the expression of certain genes. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication and transcription. It has also been shown to induce the expression of p53, a tumor suppressor protein that is involved in the regulation of cell growth and apoptosis. In addition, this compound has been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in lab experiments is that it has been shown to be effective against a variety of cancer cell lines, including those that are resistant to chemotherapy. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. However, one limitation of using this compound in lab experiments is that it can be toxic to normal cells at high concentrations.

Future Directions

There are a number of future directions for research on 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide. One area of research could focus on the development of more potent and selective analogs of this compound. Another area of research could focus on the use of this compound in combination with other anticancer agents to enhance its efficacy. In addition, future research could focus on the use of this compound in animal models to better understand its pharmacokinetics and pharmacodynamics. Finally, research could focus on the development of new formulations of this compound that could improve its bioavailability and reduce its toxicity.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells, particularly those that are resistant to chemotherapy. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O4/c1-23-13-4-6-15(24-2)11(7-13)9-20-21-17(22)10-25-16-5-3-12(19)8-14(16)18/h3-9H,10H2,1-2H3,(H,21,22)/b20-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXMTPJXWLRJGS-UKWGHVSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide
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2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide
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2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide
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2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide
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2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide
Reactant of Route 6
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide

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